molecular formula C21H24ClNO4 B268178 N-[5-chloro-2-(tetrahydro-2-furanylmethoxy)phenyl]-4-isopropoxybenzamide

N-[5-chloro-2-(tetrahydro-2-furanylmethoxy)phenyl]-4-isopropoxybenzamide

Cat. No. B268178
M. Wt: 389.9 g/mol
InChI Key: BOYQEXSKOWOHRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-chloro-2-(tetrahydro-2-furanylmethoxy)phenyl]-4-isopropoxybenzamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The compound is also known by its chemical name, TAK-659, and is a highly selective inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase).

Mechanism of Action

TAK-659 works by selectively inhibiting BTK, a protein that is involved in the development and function of B cells. BTK plays a critical role in the signaling pathway that leads to the activation of B cells. By inhibiting BTK, TAK-659 can reduce the activity of B cells, which are involved in the immune response. This leads to a reduction in inflammation and other immune-related disorders.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects. The compound selectively inhibits BTK, which leads to a reduction in the activity of B cells. This can lead to a reduction in inflammation and other immune-related disorders. TAK-659 has also been shown to have antitumor activity, making it a promising candidate for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of TAK-659 is its selectivity for BTK. This makes it a promising candidate for the treatment of autoimmune disorders and cancer, as it can target specific cells without affecting other cells in the body. However, there are also some limitations to the use of TAK-659 in lab experiments. The compound is highly potent, which can make it difficult to work with in the lab. Additionally, the synthesis of TAK-659 is complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for the research and development of TAK-659. One potential application is in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus. TAK-659 has been shown to be effective in reducing inflammation and other immune-related disorders, making it a promising candidate for the treatment of these diseases. Another potential application is in the treatment of cancer. TAK-659 has been shown to have antitumor activity, and further research is needed to determine its potential as a cancer treatment. Additionally, there is a need for further research into the safety and efficacy of TAK-659, particularly in clinical trials.

Synthesis Methods

The synthesis of TAK-659 involves a series of chemical reactions that require specialized equipment and expertise. The process typically involves the use of various reagents and solvents, and the final product is obtained through a purification process. The exact details of the synthesis method are proprietary information and are not publicly available.

Scientific Research Applications

TAK-659 has been extensively studied for its potential applications in the treatment of various diseases, including cancer and autoimmune disorders. The compound has been shown to selectively inhibit BTK, a protein that plays a critical role in the development and function of B cells. By inhibiting BTK, TAK-659 can reduce the activity of B cells, which are involved in the immune response. This makes it a promising candidate for the treatment of autoimmune disorders such as rheumatoid arthritis and lupus.

properties

Product Name

N-[5-chloro-2-(tetrahydro-2-furanylmethoxy)phenyl]-4-isopropoxybenzamide

Molecular Formula

C21H24ClNO4

Molecular Weight

389.9 g/mol

IUPAC Name

N-[5-chloro-2-(oxolan-2-ylmethoxy)phenyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C21H24ClNO4/c1-14(2)27-17-8-5-15(6-9-17)21(24)23-19-12-16(22)7-10-20(19)26-13-18-4-3-11-25-18/h5-10,12,14,18H,3-4,11,13H2,1-2H3,(H,23,24)

InChI Key

BOYQEXSKOWOHRM-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OCC3CCCO3

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OCC3CCCO3

Origin of Product

United States

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